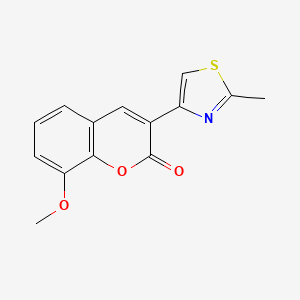
N-(2-chlorophenyl)-4-methyl-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-4-methyl-1-piperazinecarboxamide, also known as mCPP, is a psychoactive drug that belongs to the class of phenylpiperazine compounds. It was first synthesized in the 1970s and has been extensively studied for its pharmacological properties.
Mécanisme D'action
MCPP is a non-selective serotonin receptor agonist, which means it activates multiple serotonin receptors in the brain. It has a higher affinity for the 5-HT2A and 5-HT2C receptors, which are involved in regulating mood, appetite, and thermoregulation. By binding to these receptors, N-(2-chlorophenyl)-4-methyl-1-piperazinecarboxamide increases the activity of the serotonin system, leading to changes in behavior and physiology.
Biochemical and Physiological Effects:
The effects of this compound on the body are complex and depend on the dose and route of administration. At low doses, this compound has been shown to increase appetite and body temperature in animals and humans. It has also been found to induce anxiety-like behavior in rodents and humans. At higher doses, this compound can cause hallucinations, nausea, and vomiting.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-chlorophenyl)-4-methyl-1-piperazinecarboxamide in laboratory experiments is its well-established synthesis method and pharmacological properties. It has been extensively studied and is widely available for research purposes. However, one limitation of using this compound is its non-selective agonist activity, which can make it difficult to determine the specific effects of serotonin on behavior and physiology.
Orientations Futures
There are several future directions for research on N-(2-chlorophenyl)-4-methyl-1-piperazinecarboxamide. One area of interest is its potential as a treatment for anxiety disorders. Studies have shown that this compound can induce anxiety-like behavior in rodents and humans, which suggests that it may be a useful tool for studying the neurobiology of anxiety. Another area of interest is its potential as a tool for studying the role of the serotonin system in regulating appetite and thermoregulation. Finally, further research is needed to determine the specific effects of this compound on different serotonin receptors and how these effects contribute to its behavioral and physiological effects.
Méthodes De Synthèse
The synthesis of N-(2-chlorophenyl)-4-methyl-1-piperazinecarboxamide involves the reaction of 1-(2-chlorophenyl)piperazine with methyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain this compound in its hydrochloride salt form. This synthesis method has been well-established and is widely used in research laboratories.
Applications De Recherche Scientifique
MCPP has been extensively studied for its pharmacological properties and has been found to interact with various neurotransmitter systems in the brain. It has been used as a research tool to study the serotonin system, particularly the 5-HT2A and 5-HT2C receptors. N-(2-chlorophenyl)-4-methyl-1-piperazinecarboxamide has also been used to study the effects of serotonin on appetite, thermoregulation, and anxiety.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-4-methylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c1-15-6-8-16(9-7-15)12(17)14-11-5-3-2-4-10(11)13/h2-5H,6-9H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMGIZFWVWHTIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,4-dimethyl-7-[2-(4-morpholinyl)ethyl]-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5868380.png)
![1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5868389.png)





![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5868431.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5868436.png)

![N-[3-(butyrylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5868454.png)
![3-[(4-ethoxybenzylidene)amino]-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5868472.png)
![1-[2-(4-ethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5868475.png)

